Bis[(R)-beta-hydroxyphenethyl]amine
Description
The compound, specifically identified as p-[(R)-3-[bis-[(R)-beta-hydroxyphenethyl]amino]butyl]benzamide (Ro 16-8714/000), belongs to a novel class of calorigenic agents that synergistically address obesity and diabetes . Structurally, it features two (R)-beta-hydroxyphenethyl groups attached to a central amine, with a butylbenzamide side chain. This configuration enhances its ability to interact with beta-adrenoceptors, particularly in brown adipose tissue (BAT), to stimulate thermogenesis and fat oxidation .
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(1R)-2-[[(2R)-2-hydroxy-2-phenylethyl]amino]-1-phenylethanol |
InChI |
InChI=1S/C16H19NO2/c18-15(13-7-3-1-4-8-13)11-17-12-16(19)14-9-5-2-6-10-14/h1-10,15-19H,11-12H2/t15-,16-/m0/s1 |
InChI Key |
UIYDEVUHHNHTEJ-HOTGVXAUSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCC(C2=CC=CC=C2)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNC[C@@H](C2=CC=CC=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds derived from Mannich bases, including bis[(R)-beta-hydroxyphenethyl]amine, exhibit significant anticancer activity. These compounds are often synthesized through the Mannich reaction, which allows for the introduction of amino groups into existing drug frameworks, enhancing their biological activity and therapeutic efficacy .
- Mechanism of Action : The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. Studies have demonstrated that certain derivatives can selectively target cancer cells while sparing normal cells, making them promising candidates for further development.
Drug Delivery Systems
Enhanced Bioavailability
The introduction of polar functional groups through aminomethylation, as seen with this compound, can significantly improve the hydrophilicity of drugs. This property facilitates better solubility and absorption in biological systems, leading to enhanced bioavailability .
- Applications in Nanotechnology : Recent advancements have focused on using such compounds in nanocarrier systems for targeted drug delivery. The ability to modify the surface properties of nanoparticles with this compound derivatives allows for improved targeting of specific tissues or cells, particularly in cancer therapy.
Chiral Ligands and Catalysts
Asymmetric Synthesis
this compound serves as a chiral auxiliary in asymmetric synthesis processes. Its structural properties enable it to act as a chiral ligand in various catalytic reactions, promoting enantioselectivity .
- Applications : This application is crucial in the pharmaceutical industry where the production of enantiomerically pure compounds is often necessary for efficacy and safety. The use of this compound in these reactions can lead to improved yields and selectivity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of a series of Mannich bases derived from this compound. These compounds were tested against various cancer cell lines, demonstrating notable cytotoxic effects compared to standard chemotherapeutics .
Case Study 2: Drug Delivery Innovations
Another research initiative explored the incorporation of this compound into polymeric nanoparticles designed for targeted delivery of chemotherapeutic agents. The study found that these nanoparticles significantly improved drug accumulation in tumor tissues while reducing systemic toxicity .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents derived from Mannich bases | Selective targeting and apoptosis induction |
| Drug Delivery Systems | Enhanced bioavailability through aminomethylation | Improved solubility and absorption |
| Chiral Ligands | Role in asymmetric synthesis as a chiral auxiliary | Increased yields and enantioselectivity |
| Case Studies | Empirical evidence from various studies on effectiveness | Demonstrated cytotoxicity and targeted delivery |
Comparison with Similar Compounds
Pharmacological Effects :
- Anti-obesity : Prolonged treatment in obese rodents inhibits weight gain and reduces body fat content while preserving lean muscle mass .
- Antidiabetic : Enhances carbohydrate oxidation, improving glycemic control in diabetic models .
- Mechanism: Direct activation of beta-adrenoceptors triggers BAT thermogenesis in vitro and in vivo, alongside fat mobilization in adipose tissues .
Comparison with Structurally Similar Chiral Bis-Amines
(+)-Bis[(R)-1-phenylethyl]amine
Structural Differences :
Functional Implications :
- Hydrophilicity : The hydroxyl groups in Bis[(R)-beta-hydroxyphenethyl]amine improve solubility and receptor binding compared to the hydrophobic (+)-Bis[(R)-1-phenylethyl]amine .
- Applications: Target Compound: Therapeutic agent for metabolic disorders . (+)-Bis[(R)-1-phenylethyl]amine: Used in asymmetric synthesis (e.g., β-amino acids, chiral ligands) due to its high enantiomeric excess (≥99% ee) .
Comparison with Other Pharmacologically Active Bis-Amines
Antimicrobial Bis-Amines
Bis(2-aminopropyl)amine derivatives exhibit antimicrobial activity by disrupting bacterial membranes. For example, bis(benzimidazol-2-yl)amines inhibit Trichinella spiralis (parasitic nematodes) via unknown mechanisms, contrasting with the beta-adrenoceptor-mediated action of this compound .
Phenylmethyl Amines
Compounds like BI8626 (a pyrimido-pyrimidinyl benzylamine) target kinase pathways, differing mechanistically from the metabolic focus of this compound .
Mechanistic and Efficacy Differences
- Beta-Adrenoceptor Specificity: this compound uniquely activates BAT thermogenesis, a feature absent in non-hydroxylated analogs .
- Efficacy in Metabolic Disorders : Unlike antimicrobial or kinase-targeting bis-amines, this compound reduces body fat by 20–30% in obese rodents without catabolic effects on muscle .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for Bis[(R)-beta-hydroxyphenethyl]amine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via Mannich condensation or chiral resolution of racemic mixtures. Microwave-assisted synthesis (e.g., 60–100°C under inert atmosphere) significantly reduces reaction times compared to conventional heating . Optical purity (≥99% ee) is confirmed via gas-liquid chromatography (GLC) with chiral stationary phases, while enantiomeric excess is quantified using polarimetry ([α]²⁰/D +199.0°) .
Q. How can researchers characterize the stereochemical integrity of this compound in asymmetric catalysis?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) to analyze diastereomeric ratios in reaction intermediates. Circular dichroism (CD) spectroscopy and X-ray crystallography further validate chiral configurations. For catalytic applications, monitor stereoselectivity in Diels-Alder or Mannich reactions using chiral HPLC to separate enantiomeric products .
Q. What analytical techniques are essential for quantifying trace impurities in this compound?
- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS/MS) to identify byproducts like oxidized derivatives. Solid-phase extraction (SPE) pre-concentrates analytes, while internal standards (e.g., deuterated analogs) improve quantification accuracy .
Advanced Research Questions
Q. How do steric and electronic effects of this compound influence its performance in chiral ligand design?
- Methodological Answer : Conduct density functional theory (DFT) calculations to model ligand-metal interactions. Compare experimental outcomes (e.g., enantioselectivity in β-amino acid synthesis) with computational predictions. For example, the bulky phenethyl groups enhance steric hindrance, favoring specific transition states in asymmetric hydrogenation .
Q. What strategies resolve contradictions in stereochemical outcomes when using this compound in cross-coupling reactions?
- Methodological Answer : Perform kinetic studies under varying temperatures and solvent polarities (e.g., toluene vs. acetonitrile) to identify rate-determining steps. Use isotopic labeling (¹³C/²H) to trace mechanistic pathways. Conflicting data may arise from competing π-π stacking vs. hydrogen-bonding interactions, which can be mitigated by modifying substituents on the aryl rings .
Q. How can researchers adapt existing biomarker analysis protocols to study oxidative degradation of this compound?
- Methodological Answer : Modify validated HPLC-MS/MS workflows for urinary biomarkers (e.g., 8-OHdG, nitrotyrosine) to detect oxidation byproducts like N-oxides. Use DNPH derivatization to stabilize aldehydes formed during degradation. Validate sensitivity via spike-recovery experiments in synthetic matrices .
Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis of this compound?
- Methodological Answer : Implement design of experiments (DoE) to optimize parameters (e.g., catalyst loading, reaction time). Use inline Fourier-transform infrared (FTIR) spectroscopy for real-time monitoring of intermediate formation. Statistical process control (SPC) charts track purity consistency across batches, with GLC as the gold standard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
